Tetracenomycin X is produced by the actinobacterium Amycolatopsis, specifically the strain Amycolatopsis sp. A23 . This compound belongs to a class of natural products known as polyketides, which are synthesized through the action of polyketide synthases. The classification of tetracenomycin X as an aromatic polyketide highlights its structural complexity and potential therapeutic applications.
The synthesis of tetracenomycin X involves a series of enzymatic reactions facilitated by the tcm gene cluster found in Streptomyces glaucescens. The key steps in its biosynthesis include:
Technical parameters such as temperature, pH, and incubation time are critical during fermentation to optimize yield and purity.
Tetracenomycin X possesses a complex tetracyclic structure characterized by multiple aromatic rings. The molecular formula is C₁₄H₁₈O₅, and its structure includes several functional groups that contribute to its biological activity.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed for structural elucidation .
Tetracenomycin X participates in several important chemical reactions:
These reactions underscore the compound's potential as a lead structure for developing new antibiotics.
The mechanism by which tetracenomycin X exerts its antimicrobial effects involves:
This unique mechanism differentiates tetracenomycin X from other antibiotics and suggests avenues for developing novel agents with reduced cross-resistance.
Tetracenomycin X exhibits distinct physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and for formulating it into effective therapeutic agents.
Tetracenomycin X has several promising applications:
Tetracenomycin X (TcmX) was first isolated in 1989 from the actinobacterium Nocardia mediterraneanea (reclassified as Amycolatopsis mediterranei) during screenings for novel bioactive compounds [2] [4]. Subsequent studies identified TcmX in marine-derived Saccharothrix species, the South African medicinal plant Athrixia phylicoides DC (bush tea), and the engineered strain Amycolatopsis sp. A23 [2] [4]. The compound is biosynthesized by soil-dwelling actinomycetes via a specialized type II polyketide synthase (PKS) pathway, typically under nutrient-limited conditions in liquid fermentation cultures [2] [5]. Its natural occurrence across phylogenetically diverse hosts underscores its ecological significance as a secondary metabolite.
Table 1: Natural Sources of Tetracenomycin X
Source Organism/Host | Isolation Year | Ecological Context |
---|---|---|
Nocardia mediterraneanea | 1989 | Soil actinomycete |
Saccharothrix sp. (marine) | 2000s | Marine sediment symbiont |
Athrixia phylicoides DC | 2010s | Endophytic association in plants |
Amycolatopsis sp. A23 | 2020s | Engineered heterologous host |
TcmX belongs to the tetracenomycin family of aromatic polyketides, characterized by a linear tetracyclic framework fused through anthraquinone-derived rings. Its core structure (C₂₄H₂₂O₁₁, molecular mass 486 Da) is synthesized via decaketide chain elongation by a minimal type II PKS system comprising ketosynthase (KS), chain-length factor (CLF), and acyl carrier protein (ACP) [1]. The PKS complex catalyzes 9,14-cyclization of the poly-β-ketone backbone, followed by regioselective oxidation and methylation modifications [1] [5]. Key structural features include:
The TcmD 12-O-methyltransferase specifically converts tetracenomycin C to TcmX by methylating the C-12 hydroxyl group—a critical tailoring step recently characterized in Amycolatopsis sp. A23 [5]. The enzyme exhibits absolute regioselectivity, distinguishing TcmX from other tetracenomycins like elloramycin or tetrangulol [1] [4].
Table 2: Structural Features of Tetracenomycin X
Structural Element | Chemical Property | Biosynthetic Origin |
---|---|---|
Tetracyclic core | Decaketide-derived (C24 backbone) | Type II PKS condensation |
4a,12a-Dioxygenation | Steric disruption of planarity | TcmG/TcmH oxygenases |
C-12 Methoxy group | Methylation at position 12 | TcmD methyltransferase |
C-1/C-2 carbonyls | Quinone redox functionality | Spontaneous aromatization |
Antibacterial Mechanism
TcmX binds the 23S rRNA of the bacterial 50S ribosomal subunit within the nascent polypeptide exit tunnel (NPET), sterically blocking peptide elongation during translation [2] [3] [4]. Structural studies confirm its binding site overlaps partially with macrolides but extends deeper into the NPET—a locus conserved across Escherichia coli and human 60S subunits [2] [6]. This unique binding explains its activity against Gram-positive pathogens, including:
Table 3: Antibacterial Activity of Tetracenomycin X Congeners
Compound | S. aureus MIC (μg/mL) | B. subtilis MIC (μg/mL) | Ribosome Binding Affinity (Kd, nM) |
---|---|---|---|
Tetracenomycin X (TcmX) | 0.5–2 | 1–4 | 18 ± 3 |
6-OH-Tetracenomycin X | 8–16 | 16–32 | 22 ± 5 |
O4-Me-Tetracenomycin C | >128 | >128 | No binding |
Antitumor Activity
TcmX demonstrates cytotoxicity against human lung adenocarcinoma (A549), breast cancer (MCF-7), and colon carcinoma (HCT116) cell lines, with IC₅₀ values of 0.1–5 μM [2] [3]. Its anticancer activity stems from:
Structure-activity relationship (SAR) studies reveal strict dependence on the 4-hydroxyl group for bioactivity. Methylation at O-4 (O4-Me-TcmC) abolishes ribosomal binding and cytotoxicity, while 6-hydroxylation (6-OH-TcmX) retains target inhibition in vitro but shows reduced cellular uptake, diminishing its antibacterial and antitumor efficacy [3] [4] [6].
Table 4: Antitumor Effects of Tetracenomycin X in Cancer Models
Cancer Cell Line | Tissue Origin | TcmX IC₅₀ (μM) | Primary Mechanism |
---|---|---|---|
A549 | Lung adenocarcinoma | 0.1–0.5 | Ribosomal inhibition |
MCF-7 | Breast adenocarcinoma | 1–2 | ROS generation & DNA damage |
HCT116 | Colorectal carcinoma | 2–5 | Topoisomerase II poisoning |
HepG2 | Hepatocellular carcinoma | >10 | Limited uptake/metabolic inactivation |
The conservation of its ribosomal binding site across domains of life positions TcmX as a lead compound for developing broad-spectrum translation inhibitors. Current engineering efforts focus on optimizing cellular penetration while retaining target specificity [5] [6].
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